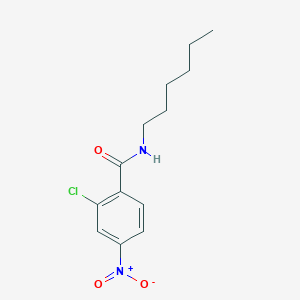

2-chloro-N-hexyl-4-nitrobenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

329940-60-5 |

|---|---|

Molecular Formula |

C13H17ClN2O3 |

Molecular Weight |

284.74g/mol |

IUPAC Name |

2-chloro-N-hexyl-4-nitrobenzamide |

InChI |

InChI=1S/C13H17ClN2O3/c1-2-3-4-5-8-15-13(17)11-7-6-10(16(18)19)9-12(11)14/h6-7,9H,2-5,8H2,1H3,(H,15,17) |

InChI Key |

WHLPVCRIZKZRGR-UHFFFAOYSA-N |

SMILES |

CCCCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Canonical SMILES |

CCCCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 2 Chloro N Hexyl 4 Nitrobenzamide

Established Synthetic Routes to 2-chloro-N-hexyl-4-nitrobenzamide

The creation of this compound is primarily achieved through well-established synthetic organic chemistry reactions. These methods focus on the efficient formation of the central amide bond and the preparation of its necessary precursors.

Classical Amide Bond Formation Strategies

The cornerstone of this compound synthesis is the formation of an amide bond between a carboxylic acid and an amine. This transformation is a fundamental reaction in organic chemistry. diva-portal.org The direct condensation of 2-chloro-4-nitrobenzoic acid with hexylamine (B90201) is a common approach. To facilitate this reaction, which can be sluggish, coupling agents are often employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with an additive such as 4-dimethylaminopyridine (B28879) (DMAP) are frequently used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. chemicalbook.com

Another classical method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. mdpi.com For instance, 2-chloro-4-nitrobenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 2-chloro-4-nitrobenzoyl chloride. nih.govacs.org This highly reactive intermediate readily reacts with hexylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct, to yield the desired amide. mdpi.com

The following table summarizes common coupling agents used in amide bond formation:

| Coupling Agent | Abbreviation | Activating Additive |

| N,N'-Dicyclohexylcarbodiimide | DCC | - |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | 4-Dimethylaminopyridine (DMAP) |

| Thionyl Chloride | SOCl₂ | - |

| Oxalyl Chloride | (COCl)₂ | - |

Precursor Chemistry for Nitrobenzamide Synthesis

The primary precursors for the synthesis of this compound are 2-chloro-4-nitrobenzoic acid and hexylamine. 2-chloro-4-nitrobenzoic acid itself can be synthesized from more readily available starting materials. nih.gov For example, the nitration of 2-chlorobenzoic acid is a potential route, though careful control of reaction conditions is necessary to ensure the desired regioselectivity of the nitro group at the para position relative to the chloro group. The starting material, 2-chloro-4-nitrotoluene, has also been noted as a precursor for chloro-nitrobenzamide derivatives. smolecule.com The other key precursor, hexylamine, is a commercially available primary amine.

Novel Approaches and Process Optimization in the Synthesis of this compound

While classical methods are reliable, research continues to explore more efficient and environmentally benign synthetic routes. The use of catalysts to promote direct amidation without the need for stoichiometric activating agents is a significant area of development. For instance, certain Lewis acids have shown promise in catalyzing the direct condensation of carboxylic acids and amines. diva-portal.org

Process optimization often focuses on improving yield, reducing reaction times, and simplifying purification procedures. This can involve screening different solvents, bases, and reaction temperatures. For example, carrying out the acylation of the amine in a suitable solvent like dichloromethane (B109758) or dimethylformamide can facilitate the reaction and subsequent workup. chemicalbook.comnih.gov The use of ultrasonic irradiation in the presence of a solid-supported catalyst, such as diatomite earth immobilized with a Lewis acidic ionic liquid, has been reported as a green and efficient pathway for the synthesis of related N-butyl-4-nitrobenzamide.

Strategies for Derivatization and Analog Design of this compound

To investigate the structure-activity relationships and to optimize the properties of this compound, various strategies for its derivatization and the design of its analogs are employed. These strategies systematically alter different parts of the molecule to observe the resulting changes in its chemical or biological properties.

Systematic Modification of the N-Hexyl Chain: Length and Branching Effects

The N-hexyl chain is a key structural feature that can be systematically modified to probe its influence. This includes altering the length of the alkyl chain and introducing branching.

Alkyl Chain Length: The length of the n-alkyl substituent can be varied to understand its impact on properties like lipophilicity and binding interactions. A homologous series of N-alkyl-2-chloro-4-nitrobenzamides can be synthesized by reacting 2-chloro-4-nitrobenzoyl chloride with a range of primary amines, such as propylamine, butylamine, pentylamine, and heptylamine. google.com Comparing the properties of these analogs can reveal trends associated with increasing or decreasing the chain length. For instance, increasing chain length has been shown to affect the inhibitory activity of certain derivatives against enzymes like α-glucosidase.

Branching: The introduction of branching in the N-alkyl chain can significantly alter the steric profile of the molecule. For example, instead of n-hexylamine, isomers like isohexylamine (B1605483) or 2-ethylbutylamine (B1583521) could be used in the synthesis. These branched analogs can provide insights into the spatial requirements of the binding pocket of a biological target. The use of bulky substituents, such as in N-(2,2-diphenylethyl)-4-nitrobenzamide, has been shown to influence crystallinity and solubility.

The following table illustrates potential modifications to the N-hexyl chain:

| Modification Type | Example Substituent |

| Chain Length Variation | N-propyl, N-butyl, N-pentyl, N-heptyl |

| Branching | N-isohexyl, N-sec-butyl, N-tert-butyl |

Exploration of Substituent Effects on the Benzene (B151609) Ring (e.g., Halogenation Patterns, Positional Isomers of Nitro Group)

The electronic and steric properties of the benzene ring can be fine-tuned by altering the substituents. This includes changing the halogen, its position, and the position of the nitro group.

Halogenation Patterns: The chlorine atom at the 2-position can be replaced with other halogens like fluorine or bromine to study the effect of halogen bonding and electronic properties. For instance, the synthesis could start from 2-fluoro-4-nitrobenzoic acid or 2-bromo-4-nitrobenzoic acid. nih.gov The introduction of additional halogen substituents on the ring is another strategy. For example, 2,4-dichlorobenzoic acid derivatives have been explored for their biological activities. nih.gov

Positional Isomers of the Nitro Group: The position of the electron-withdrawing nitro group significantly influences the electronic character of the aromatic ring. libretexts.org Synthesizing positional isomers, such as 2-chloro-N-hexyl-3-nitrobenzamide or 2-chloro-N-hexyl-5-nitrobenzamide, allows for the investigation of how the location of this group affects the molecule's properties. iucr.org The synthesis of these isomers would require starting materials with the corresponding substitution pattern, for example, 2-chloro-3-nitrobenzoic acid. iucr.orgresearchgate.net The electron-withdrawing or -donating nature of substituents can activate or deactivate the benzene ring towards certain reactions. libretexts.org

The following table shows examples of substituent modifications on the benzene ring:

| Modification Type | Example Starting Material |

| Halogen Variation | 2-Fluoro-4-nitrobenzoic acid, 2-Bromo-4-nitrobenzoic acid |

| Additional Halogenation | 2,4-Dichlorobenzoic acid |

| Nitro Group Isomerization | 2-Chloro-3-nitrobenzoic acid, 2-Chloro-5-nitrobenzoic acid |

Bioisosteric Replacements for the Nitro and Chloro Groups

Bioisosterism, a fundamental strategy in medicinal chemistry, involves the substitution of atoms or groups within a bioactive molecule with other atoms or groups that possess similar physical or chemical properties. ajptr.com This approach is pivotal for optimizing lead compounds, aiming to enhance biological activity, improve selectivity, modify pharmacokinetic profiles, and reduce toxicity without drastic alterations to the chemical scaffold. ajptr.comcambridgemedchemconsulting.comresearchgate.net For the compound this compound, considering bioisosteric replacements for the aromatic nitro and chloro groups is a rational approach in the design of new analogs with potentially improved characteristics.

Bioisosteric Replacements for the Aromatic Nitro Group

The replacement of an aromatic nitro group is a common objective in drug discovery to mitigate risks associated with its metabolism. nih.gov Several functional groups have been investigated as viable bioisosteres, aiming to replicate the nitro group's electronic and steric properties while offering a better safety profile.

Key bioisosteres for the nitro group include:

Cyano Group (-CN): The cyano group is sometimes proposed as a bioisostere for a nitro group. nih.gov It is also a strong electron-withdrawing group but is generally considered less prone to metabolic liabilities.

Trifluoromethyl Group (-CF₃): While much of the direct evidence relates to its success in replacing aliphatic nitro groups, the trifluoromethyl group is a well-regarded bioisostere. nih.govnih.govresearchgate.net It is highly electron-withdrawing and metabolically stable. Studies have shown that CF₃-bearing compounds can be more potent and exhibit improved in vitro metabolic stability compared to their nitro equivalents. nih.govnih.gov

Halogens (-F, -Cl): Halogens such as fluorine and chlorine have been explored as bioisosteres for the nitro group. nih.gov In a study on indenoisoquinoline topoisomerase I poisons, fluorine and chlorine were identified as potential replacements, although in that specific context, the nitro-containing compounds remained more potent. nih.gov

Sulfonamide Group (-SO₂NH₂) and its derivatives: The sulfonamide group and its N-substituted derivatives can mimic the electronic properties and hydrogen-bonding capabilities of the nitro group.

N-acylsulfonamide Group (-NHSO₂R): This group can serve as a non-classical bioisostere, offering different steric and electronic profiles while maintaining some of the key interactive features.

| Original Group | Bioisosteric Replacement | Rationale and Key Findings | Reference |

|---|---|---|---|

| Nitro Group (-NO₂) | Cyano Group (-CN) | Electron-withdrawing properties; proposed as a nitro bioisostere. | nih.gov |

| Trifluoromethyl Group (-CF₃) | Strongly electron-withdrawing; can improve potency and metabolic stability. | nih.govnih.govresearchgate.net | |

| Halogens (-F, -Cl) | Identified as potential bioisosteres, though may result in lower potency in some systems. | nih.gov | |

| Sulfonamide Group (-SO₂NH₂) | Mimics electronic properties and hydrogen-bonding potential. | nih.gov |

Bioisosteric Replacements for the Aromatic Chloro Group

The chloro substituent is a versatile functional group in medicinal chemistry. Its replacement is often pursued to modulate lipophilicity, metabolic stability, and receptor-binding interactions. The interchange between a chloro and a methyl group on an aromatic ring is a common strategy in lead optimization. ethz.ch

Key bioisosteres for the chloro group include:

Methyl Group (-CH₃): The "methyl-chloro equivalence" is a well-established concept, as both groups are considered to be of similar size and lipophilicity. ethz.chchemrxiv.org However, their electronic properties differ significantly, with chlorine being electron-withdrawing and methyl being weakly electron-donating. Replacing a chloro group with a methyl group can alter electronic interactions with a target receptor. Conversely, replacing a metabolically susceptible methyl group with a chloro atom can block oxidative metabolism and enhance stability. ethz.ch

Other Halogens (-F, -Br, -I): Replacing chlorine with other halogens allows for fine-tuning of steric bulk, lipophilicity, and the potential for halogen bonding. Fluorine is smaller and more electronegative, while bromine and iodine are larger and more polarizable. chemrxiv.org

Trifluoromethyl Group (-CF₃): The CF₃ group can serve as a pseudo-halide bioisostere for chlorine, offering a potent electron-withdrawing effect. chemrxiv.org

Hydroxyl (-OH) and Thiol (-SH) Groups: In certain contexts, chloro can be replaced by hydroxyl or thiol groups, which are monovalent and can act as hydrogen bond donors. ethz.chchemrxiv.org

| Original Group | Bioisosteric Replacement | Rationale and Key Findings | Reference |

|---|---|---|---|

| Chloro Group (-Cl) | Methyl Group (-CH₃) | Considered isolipophilic and of similar size ("methyl-chloro equivalence"). Can increase stability by blocking metabolism. | ethz.chchemrxiv.org |

| Other Halogens (-F, -Br, -I) | Allows for modulation of size, lipophilicity, and halogen bonding potential. | chemrxiv.org | |

| Trifluoromethyl Group (-CF₃) | Acts as a pseudo-halide; strongly electron-withdrawing. | chemrxiv.org | |

| Hydroxyl Group (-OH) | Classical bioisostere; can introduce hydrogen bonding capability. | ethz.ch |

Mechanistic Elucidation of 2 Chloro N Hexyl 4 Nitrobenzamide S Biological Interactions

Molecular Target Identification and Validation Strategies

The initial step in understanding the biological effects of a compound is to identify its molecular targets. For 2-chloro-N-hexyl-4-nitrobenzamide, this process would involve a series of established strategies to pinpoint the proteins or other macromolecules with which it interacts.

Biochemical Characterization of Enzyme Inhibition or Activation

While no direct studies on enzyme inhibition or activation by this compound have been identified, research on analogous benzamide (B126) structures provides insights into potential targets. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov The most potent compound in this series featured a substituted phenyl ring in place of the hexyl group. nih.gov This suggests that this compound could potentially exhibit similar inhibitory effects, although this remains to be experimentally verified. The general class of benzamides has been explored for a wide range of enzymatic interactions, including the inhibition of histone deacetylases (HDACs).

A hypothetical screening of this compound against a panel of enzymes could yield data similar to that presented in Table 1, which illustrates the kind of results that would be sought.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | Enzyme Class | Inhibition/Activation | IC50/EC50 (µM) | Assay Method |

|---|---|---|---|---|

| α-Glucosidase | Hydrolase | Inhibition | Data not available | Spectrophotometry |

| α-Amylase | Hydrolase | Inhibition | Data not available | Spectrophotometry |

| Histone Deacetylase (HDAC) | Hydrolase | Inhibition | Data not available | Fluorometric Assay |

| Cyclin-Dependent Kinase 5 (CDK5) | Kinase | Inhibition | Data not available | Kinase Glo Assay |

Receptor Binding Profiling and Ligand-Target Specificity

The specificity of a compound for its target is crucial for its potential as a therapeutic agent. Receptor binding assays are employed to determine the affinity and selectivity of a ligand for various receptors. For this compound, no such profiling has been published. However, studies on other benzamide derivatives have demonstrated their ability to bind to specific receptors. For example, certain cyclohexane-derived arylcarboxamides have been investigated for their antagonist activity at the dopamine (B1211576) D2 receptor. chalcogen.ro Additionally, benzamide derivatives have been explored as modulators of the follicle-stimulating hormone receptor. epo.org

To assess the ligand-target specificity of this compound, a comprehensive binding assay against a panel of receptors would be necessary. The hypothetical data in Table 2 illustrates the expected format of such results.

Table 2: Hypothetical Receptor Binding Profile of this compound

| Receptor Target | Receptor Family | Binding Affinity (Ki, nM) | Assay Type |

|---|---|---|---|

| Dopamine D2 Receptor | GPCR | Data not available | Radioligand Binding Assay |

| Follicle-Stimulating Hormone Receptor | GPCR | Data not available | Competitive Binding Assay |

| Toll-Like Receptor 7/8 | Innate Immunity Receptor | Data not available | Cell-based Reporter Assay |

Investigation of Protein-Ligand Interaction Modalities

Understanding how a ligand binds to its protein target at a molecular level is fundamental for structure-based drug design. Techniques such as X-ray crystallography and computational modeling are used to elucidate these interactions. While there is no specific data for this compound, studies on related compounds provide valuable insights. For example, molecular docking and dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have revealed hydrogen bonding, electrostatic, and hydrophobic interactions with the active sites of α-glucosidase and α-amylase. nih.gov Similarly, research on benzamide-type binders of cereblon (CRBN) has highlighted the importance of intramolecular hydrogen bonds in predetermining the ligand's conformation for optimal binding. nih.govresearchgate.net These interactions are critical for the stability and activity of the ligand-protein complex.

Cellular Pathway Modulation Studies Induced by this compound

Once a molecular target is identified, the next step is to investigate how the interaction with this target affects cellular pathways. This involves studying the downstream effects of the compound on signal transduction and gene and protein expression.

Analysis of Signal Transduction Cascade Perturbations

The binding of a ligand to its target can trigger a cascade of signaling events within the cell. For this compound, no studies have directly analyzed its impact on signal transduction. However, research on other nitro-containing compounds has shown modulation of various pathways. For instance, certain nitro compounds have been found to affect the proton-transporting ATP synthase complex. elifesciences.org Benzamide derivatives have also been implicated in the modulation of signaling pathways, such as those involving the JNK signaling pathway. A thorough investigation would involve treating cells with this compound and analyzing the phosphorylation status of key signaling proteins.

Gene Expression and Proteomic Alterations (e.g., RNA and protein level studies)

Changes in signal transduction ultimately lead to alterations in gene and protein expression. Techniques like RNA sequencing and proteomics can provide a global view of these changes. Although no such studies have been performed for this compound, research on similar compounds offers a glimpse into potential effects. For example, a study on a nitro-containing compound revealed significant alterations in the expression of numerous transcripts and proteins, with enrichment in gene ontology terms related to metabolic processes and organonitrogen compound biosynthesis. elifesciences.org Proteomic analyses have also been instrumental in identifying alterations in protein expression in various disease models and in response to drug treatment. mdpi.comnih.govnih.gov

A comprehensive study of this compound would involve treating a relevant cell line with the compound and performing transcriptomic and proteomic analyses. The hypothetical data in Table 3 illustrates the types of proteins that might be found to be differentially expressed.

Table 3: Hypothetical Proteomic Alterations Induced by this compound

| Protein Name | Uniprot ID | Fold Change | Function | Pathway |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Data not available |

Cell Cycle and Apoptosis Pathway Investigations (focused on molecular events)

The benzamide scaffold is a core feature in numerous molecules that exhibit potent effects on cell viability through the modulation of the cell cycle and the induction of programmed cell death, or apoptosis. Investigations into various N-substituted benzamides reveal a probable mechanistic pathway for this compound that involves critical molecular events leading to cell demise.

Detailed studies on N-substituted benzamides, such as the lead compound declopramide, have shown that they can induce apoptosis in cancer cell lines, including the human promyelocytic leukemia cell line HL-60. nih.govnih.gov The mechanism is initiated by the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This event is a critical trigger for the intrinsic apoptosis pathway, leading to the subsequent activation of initiator caspase-9. nih.govnih.gov The activation of caspase-9 then unleashes a cascade of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates. nih.gov Notably, this induction of apoptosis by some benzamides has been shown to occur independently of the p53 tumor suppressor protein, a significant finding as many cancers harbor p53 mutations. nih.govnih.gov

Table 1: Effects of Benzamide Analogs on Cell Cycle and Apoptosis

| Compound/Class | Effect on Cell Cycle | Key Apoptotic Events | p53-Dependence | Reference |

|---|---|---|---|---|

| N-substituted Benzamides (e.g., Declopramide) | G2/M Phase Arrest | Cytochrome c release, Caspase-9 activation | Independent | nih.govnih.gov |

| 2,4-Dinitrobenzenesulfonamide Derivative (S1) | G2/M (K562 cells), G0/G1 (Jurkat cells) | Activation of extrinsic & intrinsic pathways, Caspase-3 activation | Not specified | nih.gov |

| Nickel(II) Complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide | G0/G1 Phase Arrest | DNA damage, Apoptosis induction | Not specified | researchgate.net |

Biophysical Techniques for Probing this compound Interactions

Biophysical techniques are indispensable for characterizing the molecular interactions between a small molecule like this compound and its potential biological targets. These methods provide critical data on binding affinity, thermodynamics, and the structural basis of interaction.

Spectroscopic Methods in Binding Studies

Spectroscopy is a cornerstone of biophysical research, offering diverse methods to probe molecular structure and interactions. For a compound like this compound, several spectroscopic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the chemical structure of synthesized benzamide derivatives. nih.gov More advanced, multi-dimensional NMR techniques can be used to study binding interactions. For instance, observing chemical shift perturbations in the NMR spectrum of a target protein upon addition of the compound can identify the binding site. Furthermore, techniques like 2D ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) have been used on related fluorinated benzamides to confirm the presence of intramolecular hydrogen bonds, which can predetermine the molecule's conformation in solution, a key factor for its binding affinity.

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups within the molecule. For nitrobenzamide derivatives, this includes stretches for the amide N-H and carbonyl (C=O) bonds, as well as the symmetric and asymmetric stretches of the nitro (NO₂) group, confirming the integrity of these key chemical features. nih.gov

UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within the molecule. mdpi.com Changes in the absorption spectrum upon binding to a biological macromolecule can indicate an interaction and can sometimes be used to calculate binding constants.

Mass Spectrometry (MS) : MS is crucial for confirming the molecular weight of the compound. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition.

Table 2: Application of Spectroscopic Methods in the Study of Nitrobenzamide Derivatives

| Spectroscopic Method | Application | Information Obtained | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Confirmation of chemical structure, proton and carbon environments. | nih.govmdpi.com |

| Infrared (IR) Spectroscopy | Functional Group Analysis | Identification of characteristic bonds (N-H, C=O, NO₂). | nih.gov |

| UV-Visible Spectroscopy | Electronic Properties | Analysis of electronic transitions and conjugation. | mdpi.com |

| Mass Spectrometry | Molecular Weight Confirmation | Verification of molecular mass and formula. | researchgate.net |

| X-ray Crystallography | 3D Structure Determination | Precise bond lengths, angles, and intermolecular interactions. | researchgate.net |

Labeling and Imaging Strategies using this compound as a Probe

The chemical structure of this compound, particularly its nitroaromatic moiety, makes it an attractive scaffold for the development of molecular probes for biological imaging.

A prominent strategy involves leveraging the nitro group for hypoxia-selective imaging. nih.gov Many tumor environments are hypoxic (low in oxygen), a condition that leads to the upregulation of nitroreductase (NTR) enzymes. Fluorescent probes can be designed with a nitroaromatic group acting as a fluorescence quencher. In the presence of NTR, the nitro group is reduced to a highly fluorescent amino group, causing a "turn-on" signal that specifically illuminates hypoxic cells. nih.gov This principle has been successfully applied to create probes for monitoring the hypoxic status of tumor cells both in vitro and in vivo. nih.gov

Another powerful application is in Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique. The nitrobenzamide core can be incorporated into larger molecules and labeled with a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F). For example, derivatives containing a 2-[¹⁸F]fluoro-4-nitrobenzamido moiety have been synthesized and evaluated as PET imaging agents for visualizing tumors. mdpi.com The N-hexyl chain of this compound provides lipophilicity, which can be a crucial parameter for designing probes that need to cross cell membranes to reach intracellular targets.

Table 3: Imaging Strategies Based on the Nitrobenzamide Scaffold

| Strategy | Key Molecular Feature | Mechanism | Application | Reference |

|---|---|---|---|---|

| Hypoxia-Selective Fluorescence Imaging | 4-Nitroaromatic group | Nitro group is reduced by nitroreductase (NTR) to a fluorescent amine, leading to a "turn-on" signal. | Imaging hypoxic tumor cells and tissues. | nih.gov |

| Positron Emission Tomography (PET) | Nitrobenzamide scaffold | Incorporation of a positron-emitting isotope (e.g., ¹⁸F) into the molecule. | Non-invasive in vivo tumor imaging. | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 2 Chloro N Hexyl 4 Nitrobenzamide

Correlating Structural Modifications with Biological Activity Profiles

The biological activity of benzamide (B126) derivatives, including 2-chloro-N-hexyl-4-nitrobenzamide, is intricately linked to their structural features. Modifications at the N-alkyl chain, the benzamide core, and the positions and electronic properties of substituents all play a significant role in modulating their activity.

Influence of N-Alkyl Chain Lipophilicity and Conformation

The N-alkyl chain is a critical determinant of the biological activity of benzamide compounds. The length and lipophilicity of this chain can significantly impact the compound's interaction with its biological target.

Lipophilicity and Activity: Research on N-alkyl nitrobenzamides has shown a parabolic relationship between the length of the N-alkyl chain and antitubercular activity. mdpi.com Optimal activity is often observed with alkyl chains of intermediate length, typically between six and ten carbon atoms. mdpi.comnih.gov This suggests that either too short or too long a chain can be detrimental to the compound's efficacy. While no direct correlation between the octanol-water partition coefficient (logP) and antitubercular activity was found when analyzing a diverse library of compounds, a clear pattern emerges when looking at individual series. nih.gov For instance, in a series of 3,5-dinitro-substituted benzamides, the most active compounds possessed intermediate lipophilicity. nih.gov

Conformational Effects: The conformation of the N-alkyl chain can also influence biological activity. The flexibility of the hexyl group in this compound allows it to adopt various conformations, which can affect its binding to a receptor or enzyme active site. The specific arrangement of the alkyl chain in the binding pocket can lead to more favorable interactions and, consequently, higher potency.

Table 1: Effect of N-Alkyl Chain Length on the Antitubercular Activity of Nitrobenzamides

| Compound Series | N-Alkyl Chain Length | Lipophilicity (logP) | Antitubercular Activity (MIC) |

| 3,5-Dinitrobenzamides | C4 | --- | Moderate |

| C6 | --- | High | |

| C8 | --- | High | |

| C10 | --- | High | |

| C16 | --- | Low |

Data adapted from studies on N-alkyl nitrobenzamides showing a parabolic influence of chain length on activity. mdpi.comnih.gov

Effects of Halogen and Nitro Group Position and Electronic Properties

The presence and positioning of halogen and nitro groups on the benzamide ring are pivotal for the compound's electronic properties and, by extension, its biological activity.

Electronic Effects: The chlorine atom at the 2-position and the nitro group at the 4-position of this compound are electron-withdrawing groups. These substituents decrease the electron density of the aromatic ring, which can influence the compound's reactivity and its ability to participate in key interactions, such as nucleophilic aromatic substitution (SNAr), with biological targets. acs.org Studies on similar compounds have shown that the presence of electron-withdrawing groups can enhance biological activity. nih.govd-nb.info For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both electron-donating and electron-withdrawing groups on the phenyl ring favored inhibitory activity against certain enzymes. nih.gov

Positional Isomerism: The relative positions of the halogen and nitro groups are critical. In the case of 4-chloro-3-nitrobenzamide (B92726) analogs, this specific substitution pattern was found to be crucial for their activity, with other chloro/nitro substitution patterns resulting in significantly less active compounds. acs.org The ortho and para positioning of the chlorine substituent relative to the electron-withdrawing nitro and benzamide carbonyl groups in active analogs suggests the importance of SNAr reactions for their mechanism of action. acs.org Research on other substituted benzamides has also highlighted the importance of substituent positioning in determining biological effects. nih.govnih.gov For instance, in a study of amino-substituted benzamides, the introduction of hydroxy groups was found to shift the reactivity towards this moiety, enhancing antioxidative features. acs.org

Table 2: Influence of Substituent Position on the Activity of Benzamide Derivatives

| Compound | Substituent Positions | Biological Activity |

| Analog 1 | 4-Chloro, 3-Nitro | High |

| Analog 2 | Other Chloro/Nitro patterns | Significantly Lower |

This table illustrates the critical role of substituent positioning on the benzamide ring for biological activity, as observed in studies of related compounds. acs.org

Impact of Benzamide Core Modifications on Activity

Modifications to the central benzamide scaffold can lead to significant changes in biological activity. These modifications can include altering the amide bond, introducing different ring systems, or changing the substitution pattern.

Amide Bond Isosteres: Replacing the amide bond with isosteres such as benzimidazole, triazole, or oxadiazole has been explored in other benzamide series. nih.gov However, in some cases, these modifications led to inactive compounds, highlighting the importance of the amide linkage for maintaining biological activity. nih.gov

Ring System Modifications: Expanding the benzamide phenyl ring to a naphthyl moiety or replacing it with a pyridine (B92270) ring has also been investigated. nih.gov These changes can drastically alter the molecule's shape, size, and electronic distribution, often resulting in a loss of activity. nih.gov This suggests that the benzamide core itself is a key pharmacophoric element.

Substitution Pattern on the Core: The pattern of substitution on the benzamide ring is crucial. In some series, even minor changes to the substituents on the phenyl ring led to inactive compounds. nih.gov However, in other cases, the introduction of small substituents was tolerated and sometimes led to equipotent or even more potent compounds. nih.gov For example, in a study of 2-sulfonamidebenzamides, smaller substituents on the benzamide portion were well-tolerated, while larger groups were inactive. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For this compound and its derivatives, QSAR studies can provide valuable insights into the key molecular descriptors that govern their activity.

While specific QSAR models for this compound were not found in the provided search results, studies on related benzamide derivatives have successfully employed this approach. For example, a 3D-QSAR model was developed for a series of three-substituted benzamide analogues as FtsZ inhibitors, which exhibited good correlation and predictive power. bohrium.com Such models often identify key steric, electronic, and hydrophobic features that are critical for activity. For instance, in a study of N-(phenylcarbamothyoil)benzamide derivatives, a QSAR equation involving a steric parameter (MR) was proposed as a predictive tool. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Principles for this compound Scaffolds

Pharmacophore modeling and ligand-based drug design (LBDD) are powerful computational techniques used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. These methods are particularly useful when the structure of the biological target is unknown.

For scaffolds similar to this compound, pharmacophore models have been successfully generated. For instance, a five-featured pharmacophore model was developed for a series of three-substituted benzamide derivatives, which included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings. bohrium.com This model provides a template for the design of new, potentially more potent inhibitors.

Ligand-based drug design principles have also been applied to benzamide scaffolds. pnrjournal.com By analyzing the structure-activity relationships of a set of known active compounds, it is possible to infer the key features required for activity and use this information to design new molecules. For example, the design of novel indole-based benzamides targeting the estrogen receptor was guided by LBDD principles. pnrjournal.compensoft.net

Computational and Theoretical Investigations of 2 Chloro N Hexyl 4 Nitrobenzamide

Molecular Docking Studies for Ligand-Target Interactions of 2-chloro-N-hexyl-4-nitrobenzamide

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target. For this compound, docking studies can hypothetically identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

While specific docking studies on this compound are not extensively detailed in publicly available literature, research on analogous 2-chloro-4-nitrobenzamide derivatives provides a framework for understanding its potential interactions. For instance, studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have shown that these types of molecules can effectively bind to enzyme active sites. nih.govresearchgate.net The docking simulations for these related compounds revealed that their interactions are primarily driven by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions with the amino acid residues within the binding pocket. nih.govresearchgate.net

The binding mode of a ligand describes its orientation and conformation within the target's binding site. For molecules in the benzamide (B126) class, the interactions are typically multifaceted. Based on studies of similar compounds, the key interactions for this compound would likely involve the distinct functional groups of the molecule. nih.govresearchgate.net

Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (the N-H) and acceptor (the C=O). It can form crucial hydrogen bonds with polar amino acid residues such as serine, threonine, or the peptide backbone of the protein.

Electrostatic and Aromatic Interactions: The nitro group (-NO2) is strongly electron-withdrawing and can participate in electrostatic interactions with charged residues. The aromatic ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction.

A hypothetical summary of these interactions is presented in the table below.

| Functional Group of Ligand | Interaction Type | Potential Interacting Residue Types |

| Amide (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Amide (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Histidine |

| Nitro Group (-NO₂) | Electrostatic | Arginine, Lysine |

| Aromatic Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Chlorine Atom | Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyls) |

| N-Hexyl Chain | Hydrophobic | Leucine, Isoleucine, Valine, Alanine |

This table represents potential interactions based on the chemical structure of this compound and findings from related molecules.

Virtual screening (VS) is a computational approach used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov If this compound were identified as a hit compound, two main types of virtual screening could be employed to discover novel, potentially more potent ligands.

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure for the biological target, LBVS methods rely on the principle that structurally similar molecules often have similar biological activities. medchemexpress.commdpi.com Starting with the structure of this compound, one could search for compounds with similar 2D fingerprints, 3D shapes (pharmacophores), or other shared chemical features. medchemexpress.com

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, SBVS (also known as molecular docking) can be used to screen vast compound libraries computationally. nih.govrsc.org Each molecule in the library is docked into the target's binding site, and a scoring function is used to estimate its binding affinity. nih.gov This process filters the library down to a manageable number of promising candidates for experimental testing, saving significant time and resources compared to high-throughput experimental screening. medchemexpress.com

Molecular Dynamics Simulations to Understand Conformational Dynamics and Stability of this compound Complexes

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing detailed information on the flexibility of the ligand and protein and the stability of their complex. nih.gov

For a complex involving this compound, an MD simulation would reveal how the ligand settles into the binding pocket and how the protein structure adapts in response. A key metric derived from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time from a reference structure. A stable RMSD for the ligand and protein backbone over the course of the simulation (e.g., 100 nanoseconds) suggests that the complex is stable and the binding pose predicted by docking is likely reliable. nih.govresearchgate.net Research on related benzamide derivatives has utilized MD simulations to validate docking results, confirming the stability of the ligand within the enzyme's active site. nih.govresearchgate.net

| Simulation Parameter | Description | Implication for the Complex |

| RMSD (Root Mean Square Deviation) | Measures the average change in atomic coordinates over time. | A low, stable RMSD value indicates the complex is stable and does not undergo major conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation time. | Persistent hydrogen bonds indicate key interactions that anchor the ligand in the binding site. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction. | A more negative value indicates stronger binding affinity. |

This table outlines key parameters from MD simulations and their general interpretations.

Quantum Chemical Calculations on Electronic Structure and Reactivity of this compound

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. nrel.gov These calculations provide fundamental insights into the molecule's geometry, electronic structure, and chemical reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the molecule's electron density surface. researchgate.net Different regions of the MEP map indicate areas that are electron-rich or electron-poor.

For this compound, an MEP analysis would likely show:

Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. The most negative potential is expected around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide group, making them primary sites for interacting with positive charges or hydrogen bond donors. mdpi.comresearchgate.net

Positive Potential (Blue): These regions are electron-poor and susceptible to nucleophilic attack. The most positive potential is typically found around the hydrogen atoms, particularly the amide N-H proton, making it the primary site for hydrogen donation. mdpi.com

This analysis helps to rationalize the non-covalent interactions observed in docking studies and predicts the most likely sites for metabolic reactions or chemical modification. researchgate.net

A molecule like this compound is not rigid; it can adopt various three-dimensional shapes, or conformations, due to rotation around its single bonds. Conformation analysis aims to identify the most stable, low-energy conformations. researchgate.net

This involves systematically rotating the flexible bonds, such as the C-N bond of the amide and the C-C bonds of the hexyl chain, and calculating the energy of each resulting conformation. The results can be plotted on an energy landscape map, which shows the energy of the molecule as a function of its torsional angles. The valleys on this landscape represent stable, low-energy conformations, while the peaks represent high-energy transition states. Identifying the global energy minimum conformation is crucial, as it is the most likely shape the molecule will adopt in a solution or a protein binding site. researchgate.netmdc-berlin.de

Applications in Chemical Probe Development and Early Lead Optimization Research

2-chloro-N-hexyl-4-nitrobenzamide as a Chemical Probe for Mechanistic Studies

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The utility of this compound as a potential chemical probe stems from the distinct chemical properties of its constituent parts: the N-hexyl chain, the amide linkage, and the chloro- and nitro-substituted benzene (B151609) ring.

The nitroaromatic group is a key feature, as the nitro group is a well-known electrophile and can be metabolically reduced in cellular environments to form reactive intermediates. This reactivity can be harnessed for various applications. For instance, the reduction of the nitro group to an amine is a common transformation that can be catalyzed by specific enzymes, such as nitroreductases google.com. In a research context, the conversion of the nitro group can serve as a reporter of a specific enzymatic activity within a cell or cell lysate.

Furthermore, the chemoselective reduction of the nitro group in the presence of other reducible functional groups, such as an amide, has been demonstrated for N-hexyl-4-nitrobenzamide nih.gov. This selectivity is crucial for designing probes where only the nitro group is intended to react under specific biological conditions, allowing for more precise mechanistic studies nih.gov. The chloro-substituent on the aromatic ring can also influence the electronic properties of the ring and may serve as a handle for further chemical modification or as a point of interaction with a biological target.

The N-hexyl chain imparts significant lipophilicity to the molecule, which can facilitate its passage across cellular membranes to engage with intracellular targets . The balance between this lipophilicity and aqueous solubility is a critical parameter for any chemical probe intended for use in cellular assays.

While direct studies employing this compound as a chemical probe are not prominent in the literature, its structural components suggest its potential as a starting point for the development of such tools. For example, by attaching a reporter tag (e.g., a fluorophore or a biotin) to the hexyl chain or by modifying the aromatic ring, derivatives could be synthesized to track the localization of the molecule or to identify its binding partners.

Strategies for Preclinical Lead Optimization of this compound Analogs

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with some desired biological activity is systematically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile, to generate a preclinical candidate nih.govnih.gov. Should this compound or a close analog emerge as a hit in a screening campaign, several strategies could be employed for its optimization.

The potency and selectivity of a compound are determined by its interactions with its biological target(s). Structure-activity relationship (SAR) studies are central to understanding these interactions and guiding the design of more effective molecules.

Modifications to the Benzamide (B126) Core: The substituted benzamide core of this compound offers multiple points for modification. The electronic nature of the aromatic ring can be fine-tuned by altering the substituents. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly impact the inhibitory activity of benzamide derivatives against certain enzymes researchgate.net. Studies on related benzamide scaffolds have shown that the nature and position of substituents on the phenyl ring are critical for biological activity researchgate.net. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on a phenyl ring attached to the amide nitrogen was found to be highly favorable for inhibitory activity against α-glucosidase and α-amylase researchgate.net.

The chlorine atom at the 2-position and the nitro group at the 4-position of the benzamide ring are key features. Their positions could be altered, or they could be replaced with other functional groups to explore the SAR. For example, replacing the chloro group with other halogens (e.g., fluorine, bromine) or small alkyl groups could modulate the compound's steric and electronic properties, potentially leading to improved potency and selectivity .

Varying the N-Alkyl Chain: The N-hexyl chain plays a significant role in the molecule's lipophilicity and its fit within a target's binding pocket. The length and branching of this alkyl chain can be systematically varied to optimize these properties. Shorter or longer alkyl chains, or the introduction of cyclic moieties (e.g., cyclohexyl), can impact potency and selectivity by altering the hydrophobic interactions with the target protein . For example, in a series of N-cyclohexyl-substituted benzamides, the stereochemistry of the cyclohexyl ring was found to influence anti-inflammatory and analgesic activities .

The following table illustrates how modifications to related benzamide structures can influence their biological activity.

| Compound/Analog Type | Modification | Impact on Activity |

| 2-chloro-5-sulfamoyl-4-nitrobenzamides | Substitution on N-phenyl ring with electron-donating and withdrawing groups | Enhanced inhibitory activity against α-glucosidase researchgate.net |

| 4-aminopyridine benzamides | Introduction of a 2,6-dichloro-4-cyanophenyl group | Improved TYK2 potency and selectivity over JAK1/2 nih.gov |

| Quinazoline Derivatives | Lead optimization strategy applied | Identified potent multi-targeting agents for Alzheimer's disease nih.gov |

| N-Alkyl-nitrobenzamides | Variation of N-alkyl chain (e.g., butyl vs. hexyl) | Alters lipophilicity and potentially pharmacokinetics |

For a chemical to be useful in in vitro biological assays, and certainly for it to have therapeutic potential, it must possess appropriate physicochemical properties, most notably solubility and permeability.

Solubility: Aqueous solubility is often a challenge for lipophilic molecules like this compound. The hexyl chain contributes significantly to its low water solubility. To improve solubility, several strategies can be employed. One approach is to introduce polar functional groups into the molecule. For example, the hexyl chain could be terminated with a hydroxyl or a carboxylic acid group. However, such modifications must be carefully considered as they can also impact the molecule's permeability and target engagement.

Another strategy is to modify the benzamide core. For example, the introduction of basic nitrogen-containing heterocycles has been shown to improve the solubility of related compounds nih.gov.

Permeability: The ability of a compound to cross cell membranes is crucial for its activity against intracellular targets. The lipophilicity imparted by the N-hexyl chain is expected to give this compound a degree of membrane permeability . However, a balance must be struck, as very high lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids and proteins.

One advanced strategy to improve permeability while maintaining a degree of polarity is the concept of intramolecular hydrogen bonding (IMHB). By designing analogs where a hydrogen bond can form between the amide N-H and a suitably positioned acceptor group on the aromatic ring, the polarity of these groups can be masked, leading to increased permeability unito.it. While the parent compound this compound does not have an obvious IMHB, this design principle could be applied to its derivatives. For instance, introducing a hydroxyl or methoxy (B1213986) group at the 2-position in place of the chloro group could potentially allow for an IMHB with the amide N-H.

The table below summarizes approaches to modulate the physicochemical properties of benzamide analogs.

| Physicochemical Property | Modulation Strategy | Example/Rationale |

| Solubility | Introduction of polar groups | Adding a terminal hydroxyl or amine to the N-alkyl chain. |

| Introduction of ionizable groups | Incorporating a carboxylic acid or a basic amine. | |

| Modification of the solid state form | Exploring different salts or polymorphs. | |

| Permeability | Optimization of lipophilicity | Varying the length and branching of the N-alkyl chain . |

| Introduction of intramolecular hydrogen bonds | Masking polar groups to increase passive diffusion unito.it. | |

| Reduction of rotatable bonds | Constraining the conformation to favor a membrane-permeable state. |

Future Directions and Emerging Research Opportunities for 2 Chloro N Hexyl 4 Nitrobenzamide

Integration with Advanced High-Throughput Screening Methodologies

The acceleration of drug discovery heavily relies on high-throughput screening (HTS), a process that enables the rapid testing of millions of chemical, genetic, or pharmacological compounds. wikipedia.org Integrating 2-chloro-N-hexyl-4-nitrobenzamide and its derivatives into advanced HTS workflows is a critical step in identifying new therapeutic applications. Modern HTS is not just about speed; it's about generating rich, actionable data through sophisticated techniques. nih.govscdiscoveries.com

Advanced HTS methodologies that are particularly relevant for screening benzamide (B126) libraries include:

Target-Based Screening: This traditional approach involves testing compounds for their interaction with a specific, predetermined biological target. For instance, HTS was instrumental in identifying benzamide derivatives as potent antagonists for the TRPV1 receptor, a target for pain treatment. nih.govresearchgate.net

Phenotypic Screening: In contrast to target-based methods, phenotypic screening identifies compounds that produce a desired effect in a cellular or organismal model without a preconceived target. evotec.com This unbiased approach has successfully identified benzamide derivatives that protect pancreatic β-cells from stress, opening new avenues for diabetes treatment. nih.govacs.orgresearchgate.net

High-Content Screening (HCS): A powerful evolution of HTS, HCS combines automated imaging with sophisticated image analysis to simultaneously measure multiple parameters within cells. scdiscoveries.com This provides detailed insights into a compound's effects on cellular morphology, protein localization, and signaling pathways, offering a more complete picture of its mechanism of action. scdiscoveries.com

The successful implementation of these screening strategies relies on automation, including liquid handling robotics and advanced data analysis software, to ensure efficiency, reproducibility, and the extraction of meaningful insights from vast datasets. wikipedia.orgscdiscoveries.comaragen.com

Table 1: Advanced Screening Methodologies for Benzamide Derivatives

| HTS Method | Description | Relevance to this compound |

| Target-Based Screening | Tests compounds against a known biological target (e.g., enzyme, receptor). evotec.com | Efficiently screen for activity against well-validated targets known to be modulated by benzamides. |

| Phenotypic Screening | Identifies compounds that induce a desired change in cell or organism behavior. evotec.com | Discover novel, first-in-class therapeutic applications by identifying unexpected biological effects. nih.gov |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. scdiscoveries.com | Provide deep mechanistic insights into how the compound affects cell health and function. |

Exploration of Novel Target Classes for Benzamide Derivatives

While the benzamide scaffold is historically associated with targets like dopamine (B1211576) receptors and certain enzymes, its structural versatility makes it a prime candidate for interacting with novel classes of biological targets. mdpi.combohrium.com A significant portion of the human proteome is considered "undruggable" by traditional small molecule approaches because they lack well-defined active sites. nih.govfrontiersin.orgdiscoveryontarget.com The future of benzamide research lies in moving beyond conventional targets to address these challenging proteins.

Emerging target classes for which benzamide derivatives like this compound could be designed include:

Protein-Protein Interactions (PPIs): Many diseases are driven by abnormal interactions between proteins. Designing small molecules that can modulate these interactions is a promising therapeutic strategy. frontiersin.org

RNA and RNA-Modifying Proteins: Once considered undruggable, RNA is now an emerging target for small molecules. discoveryontarget.compharmaweek.com Benzamide derivatives could be developed to bind to specific RNA structures or influence the proteins that regulate them, opening up new therapeutic possibilities.

Targeted Protein Degradation: This innovative approach uses molecules like PROteolysis-TArgeting Chimeras (PROTACs) to eliminate disease-causing proteins rather than just inhibiting them. nih.govfrontiersin.org The benzamide structure could serve as a key component in designing novel degraders.

Receptor Tyrosine Kinases (RTKs): Many benzamide derivatives have shown potent inhibitory activity against various RTKs, which are crucial in cancer development. Further exploration could yield highly selective and potent anticancer agents. nih.govsemanticscholar.org

Exploring these novel targets requires a multidisciplinary approach, combining chemoproteomics, functional genomics, and advanced biological assays to identify and validate new interactions. discoveryontarget.com

Table 2: Emerging Target Classes for Benzamide Derivatives

| Target Class | Description | Therapeutic Potential |

| Protein-Protein Interactions (PPIs) | The physical contacts between two or more proteins that are part of a specific biological process. frontiersin.org | Cancer, neurodegenerative diseases, infectious diseases. |

| RNA Structures | Specific three-dimensional folds of RNA molecules that can be bound by small molecules. pharmaweek.com | Genetic disorders, viral infections, cancer. |

| Targeted Protein Degraders (e.g., PROTACs) | Bifunctional molecules that induce the degradation of a target protein via the cell's own machinery. nih.gov | Oncology, immunology, and targeting previously "undruggable" proteins. |

| Receptor Tyrosine Kinases (RTKs) | Cell surface receptors that play critical roles in cell growth and proliferation. nih.gov | Development of novel and selective anticancer therapies. |

Development of Advanced Computational Models for this compound Activity Prediction

Advanced computational models are indispensable in modern drug discovery, offering the ability to predict a compound's properties and biological activity, thereby saving significant time and resources. nih.govmdpi.com For this compound, developing and applying these models can guide the synthesis of more potent and selective derivatives.

Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govuni-rostock.de These models are widely used to predict the activity of novel compounds and optimize lead structures. mdpi.comresearchgate.net For example, QSAR models have been successfully built for benzamide derivatives to predict their inhibitory activity against targets like GlyT1 for schizophrenia treatment. nih.gov

Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a target protein. mdpi.com It provides crucial insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. nih.gov Docking studies have been vital in understanding the activity of benzamide derivatives against targets in diabetes and cancer. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interaction and conformational changes that may occur upon binding. nih.govbohrium.com This helps in validating docking results and refining the understanding of the binding mode. nih.gov

ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound are crucial. researchgate.net These predictions help in identifying potential liabilities early in the drug discovery process, ensuring that resources are focused on compounds with favorable drug-like properties. nih.govresearchgate.net

The power of these computational methods lies in their integration. A typical workflow involves using QSAR to identify promising candidates, followed by molecular docking and MD simulations to understand their binding mechanisms, and ADMET prediction to assess their drug-like potential. nih.govbohrium.com

Table 3: Computational Models for Activity Prediction

| Computational Model | Application in Drug Discovery | Relevance to this compound |

| QSAR | Predicts the biological activity of new compounds based on their chemical structure. nih.gov | Guide the design of derivatives with enhanced potency and selectivity. |

| Molecular Docking | Simulates the binding of a molecule to a protein target to predict binding affinity and orientation. mdpi.com | Elucidate the specific interactions responsible for biological activity and guide structure-based design. |

| Molecular Dynamics (MD) | Simulates the movement of atoms in a molecule-protein complex over time. nih.gov | Assess the stability of the predicted binding pose and understand dynamic interactions. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity properties of a compound. researchgate.net | Prioritize compounds with a higher likelihood of success in later-stage clinical development. |

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-hexyl-4-nitrobenzamide?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 2-chloro-4-nitrobenzoyl chloride with hexylamine in an aprotic solvent (e.g., 1,2-dichloroethane) under reflux. Catalytic DMF (~5 drops) accelerates the reaction by activating the acyl chloride. After 3 hours, the mixture is concentrated in vacuo to yield the product, confirmed by NMR and mass spectrometry (MS) .

Q. Which spectroscopic techniques are essential for structural confirmation?

- 1H/13C NMR : Assign aromatic protons (δ 7.8–8.5 ppm for nitro and chloro-substituted benzene) and hexyl chain signals (δ 0.8–1.6 ppm for CH₃ and CH₂ groups).

- MS : Look for [M+H]⁺ or [M−H]⁻ peaks matching the molecular weight (e.g., m/z ~300–350).

- UV-Vis : Characterize nitro group absorption bands (~260–300 nm) .

Q. How can purity be assessed during synthesis?

Use HPLC with a C18 column and gradient elution (acetonitrile/water) to detect unreacted starting materials or side products (e.g., hydrolysis byproducts like 2-chloro-4-nitrobenzoic acid) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

- Solvent : Polar aprotic solvents (e.g., dichloroethane) improve solubility of the acyl chloride.

- Catalyst : Increase DMF concentration (≤10 mol%) to enhance reaction kinetics.

- Stoichiometry : Maintain a 1.2:1 molar ratio of acyl chloride to hexylamine to minimize unreacted amine .

- Contradiction Note : Excessive DMF may lead to side reactions (e.g., over-activation of acyl chloride), requiring empirical titration .

Q. How do computational methods predict electronic properties?

Apply density-functional theory (DFT) with gradient-corrected functionals (e.g., Becke’s exchange-energy approximation) to model:

- Electron density distribution around the nitro and chloro groups.

- Local kinetic-energy density for correlation-energy calculations. Validate results against experimental NMR chemical shifts .

Q. What strategies resolve contradictions in spectroscopic data?

- X-ray crystallography : Use SHELX software for single-crystal structure determination (space group analysis, R-factor refinement). For example, compare bond lengths (C–Cl: ~1.74 Å; C–NO₂: ~1.47 Å) to DFT-predicted geometries .

- Dynamic NMR : Resolve conformational ambiguities in the hexyl chain (e.g., rotamer populations at 298 K) .

Q. How to design bioactivity assays for structure-activity relationships (SAR)?

- Enzyme inhibition : Test against bacterial PPTase enzymes (IC₅₀ determination via spectrophotometric assays).

- Antimicrobial activity : Use microbroth dilution (MIC values against Gram-positive/negative strains). Compare results to analogs (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) to assess substituent effects .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Solvent | 1,2-Dichloroethane | Maximizes acyl chloride stability |

| Temperature | 80–90°C (reflux) | Balances reaction rate vs. decomposition |

| DMF (catalyst) | 5–10 drops | Accelerates activation |

Q. Table 2. Computational vs. Experimental Bond Lengths

| Bond | DFT Prediction (Å) | X-ray Data (Å) |

|---|---|---|

| C–Cl | 1.73 | 1.74 |

| C–NO₂ | 1.46 | 1.47 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.